3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Description
3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 464.96. The purity is usually 95%.
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Biological Activity
The compound 3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic molecule with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C25H21ClN2O3S
- Molecular Weight : 464.96 g/mol
- IUPAC Name : 3-(3-chloro-4-methylphenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound .
Antimicrobial Activity
A study evaluating various thiazolidine derivatives reported that compounds structurally related to our target compound demonstrated significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens were noted as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 625 - >5000 |
Escherichia coli | 625 - >5000 |
Pseudomonas aeruginosa | 625 - >5000 |
Enterococcus faecalis | 625 - >5000 |
Klebsiella pneumoniae | 625 - >5000 |
Candida albicans | 625 - >5000 |
These results suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its specific activity against these pathogens .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been documented extensively. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon cancer) | 3.29 |
H460 (Lung cancer) | 10 |
MCF-7 (Breast cancer) | 15.6 |
These findings indicate that the compound might inhibit cancer cell proliferation effectively . The mechanism often involves inducing apoptosis or cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidine derivatives:
- Antiviral Activity : Research has shown that thiazolidine derivatives can exhibit anti-HIV properties. For example, certain derivatives demonstrated IC50 values ranging from 12.1 µM to 17.4 µM against HIV-1 . This suggests potential for further exploration of our target compound in antiviral applications.
- Cytotoxic Effects : A review highlighted that various thiazolidine compounds exhibited cytotoxic effects on human tumor cell lines with GI50 values ranging from 0.74 to 10 µg/mL . This supports the hypothesis that our compound may also exert cytotoxic effects on similar cell lines.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c1-16-10-11-18(13-21(16)26)28-23(29)15-32-25(28)20-8-3-4-9-22(20)27(24(25)30)14-17-6-5-7-19(12-17)31-2/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHHXBKOBQDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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